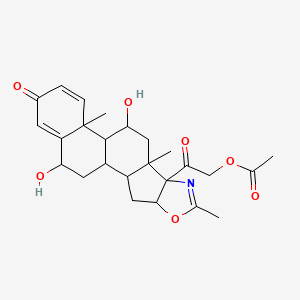
6-Hydroxy Lantadin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Lantadin involves multiple steps, including methylation, bromination, methoxylation, and demethylation . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process is optimized to maximize yield and minimize costs, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy Lantadin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
6-Hydroxy Lantadin has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods . In biology, it is investigated for its potential antioxidant and antimicrobial properties . In medicine, this compound is explored for its potential therapeutic effects, including its role in treating neurodegenerative diseases and cancer .
Mécanisme D'action
The mechanism of action of 6-Hydroxy Lantadin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress and influencing the activity of enzymes involved in cellular processes . The compound’s ability to form free radicals and inhibit mitochondrial respiratory chain complexes plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
6-Hydroxy Lantadin is similar to other phenolic compounds, such as 6-Hydroxygenistein and 6-Hydroxy-L-nicotine . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular structure and the distinct pathways it targets, making it a valuable compound for various research applications .
List of Similar Compounds:- 6-Hydroxygenistein
- 6-Hydroxy-L-nicotine
- Phenolic antioxidants
Propriétés
Formule moléculaire |
C25H31NO7 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
[2-(11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3 |
Clé InChI |
UFQYEKPVHOQAHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


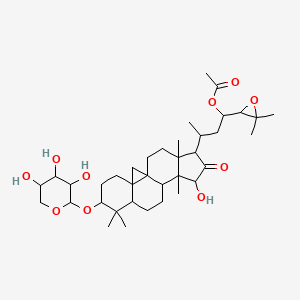
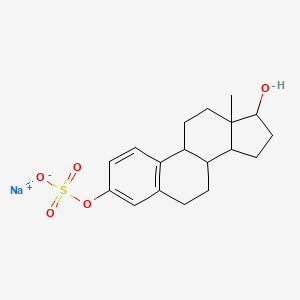

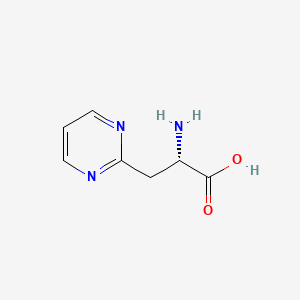
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)
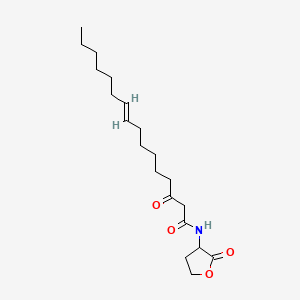
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)
![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)



![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)

![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
